molecular formula C34H41NO6S B1245495 Thiaplidiaquinone A

Thiaplidiaquinone A

Cat. No.: B1245495
M. Wt: 591.8 g/mol
InChI Key: QDJNMAHTJHYJNV-FQLUOEGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiaplidiaquinone A is a cytotoxic thiazinoquinone meroterpenoid naturally sourced from the marine ascidian Aplidium conicum . This compound is of significant interest in chemical biology and oncology research due to its potent bioactivities and unique mechanism of action. In biological studies, this compound has been shown to induce cell death primarily through necrosis in human leukemia Jurkat cells, a trait dictated by the specific positioning of its geranyl side chain on the molecular scaffold . Its non-natural dioxothiazine regioisomer has demonstrated enhanced potency in various assays . The National Cancer Institute (NCI) in vitro screening has revealed that this compound and its analogs exhibit selective antiproliferative activity against human tumor cell lines, with particular selectivity observed towards melanoma cell lines such as MDA-MB-435 and MALME-3M . Beyond its cytotoxic profile, this compound serves as a valuable tool for studying enzyme inhibition. It is a potent inhibitor of farnesyltransferase (FTase), an enzyme involved in protein prenylation, showing activity against both mammalian and protozoal enzymes . This activity also contributes to its moderate antiplasmodial properties against Plasmodium falciparum , the parasite responsible for malaria . Electrochemical and computational studies suggest its mechanism may involve interaction with reactive oxygen species (ROS), although its ROS induction in Jurkat cells is reported to be modest . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H41NO6S

Molecular Weight

591.8 g/mol

IUPAC Name

6-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-8,8-dioxo-6,9,10,11-tetrahydrochromeno[4,3-g][1,4]benzothiazine-7,12-dione

InChI

InChI=1S/C34H41NO6S/c1-20(2)9-7-11-22(5)13-14-24-18-25(36)19-26-28-29(27(41-33(24)26)17-23(6)12-8-10-21(3)4)32(38)34-30(31(28)37)35-15-16-42(34,39)40/h9-10,13,17-19,27,35-36H,7-8,11-12,14-16H2,1-6H3/b22-13+,23-17+

InChI Key

QDJNMAHTJHYJNV-FQLUOEGPSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C(=CC(=C1)O)C3=C(C(O2)/C=C(\C)/CCC=C(C)C)C(=O)C4=C(C3=O)NCCS4(=O)=O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=CC(=C1)O)C3=C(C(O2)C=C(C)CCC=C(C)C)C(=O)C4=C(C3=O)NCCS4(=O)=O)C)C

Synonyms

thiaplidiaquinone A

Origin of Product

United States

Ii. Structural Elucidation and Stereochemical Characterization of Thiaplidiaquinone a

Methodologies for Structure Determination of Thiaplidiaquinone A

The determination of the intricate structure of this compound was accomplished through a combination of spectroscopic analysis and biomimetic total synthesis. Initial isolation from Aplidium conicum by Fattorusso and colleagues led to the proposal of its unprecedented tetracyclic structure. researchgate.netmdpi.com This was primarily achieved by extensive analysis of spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments and mass spectrometry. researchgate.netresearchgate.net

Biomimetic synthesis has been a crucial tool in confirming the proposed structure. nih.govammanu.edu.jonih.gov Researchers successfully synthesized this compound by mimicking its plausible biosynthetic pathway. nih.govmdpi.com These synthetic routes not only validated the initial structural assignment but also provided access to analogues for further study. nih.govacs.orgacs.orgacs.orgacs.org Key synthetic strategies involved the construction of the central quinone unit followed by the installation of the thiazine (B8601807) ring. researchgate.netnih.gov

A comprehensive review of quinone and hydroquinone (B1673460) metabolites from the genus Aplidium has compiled and presented the ¹³C-NMR spectral data for this compound, further solidifying its structural characterization. mdpi.comnih.gov

Confirmation of the Benzo[c]chromene-7,10-dione Core and Thiazine Moiety

The structure of this compound is distinguished by a rare benzo[c]chromene-7,10-dione scaffold fused to a thiazine ring. mdpi.comresearchgate.netmdpi.com The presence of this tetracyclic core was established through detailed NMR analysis. researchgate.net

The biomimetic synthesis provided definitive confirmation of this core structure. A key step in the synthesis involves an oxa-6π-electrocyclic ring closure of an ortho-quinone methide intermediate, which is generated from the tautomerization of a bis-benzoquinone precursor, to form the central benzo[c]chromene quinone unit. researchgate.netnih.govmdpi.comacs.org

The thiazine moiety was identified as an unusual 1,1-dioxo-1,4-thiazine ring fused to the quinone portion. mdpi.comnih.gov Its presence was confirmed synthetically by the reaction of the benzo[c]chromene quinone intermediate with hypotaurine (B1206854), which successfully installed the fused thiazine ring system. researchgate.netnih.govnih.govresearchgate.net This reaction is a critical step in the biomimetic syntheses developed by the research groups of Moody and Copp. nih.govnih.govacs.org

Stereochemical Assignments and Conformational Analysis

The stereochemistry and conformational properties of this compound and its analogues have been investigated using both experimental and computational methods. While the initial reports focused on elucidating the planar structure, subsequent studies have delved into its three-dimensional arrangement.

Nuclear Overhauser Effect Spectroscopy (NOESY) data has been instrumental in determining the relative stereochemistry of related compounds, providing insights into the spatial proximity of protons within the molecule. mdpi.com For this compound and its isomer, Thiaplidiaquinone B, differences in stereochemistry contribute to their distinct biological activities. nih.gov

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to analyze the conformational and electronic properties of Thiaplidiaquinones. mdpi.comsemanticscholar.org These studies have investigated the properties of the quinone structures as well as their reduced intermediates, such as semiquinone radicals, which are relevant to their mechanism of action. mdpi.comsemanticscholar.org Conformational analysis of intermediates has also been crucial in understanding the stereoselectivity of synthetic reactions leading to C-glycoside formation in related systems, suggesting that steric interactions play a key role. acs.org More detailed conformational analyses have been performed on related marine compounds to assign relative stereochemistry by comparing NMR parameters with computational models. researchgate.net

¹³C-NMR Spectroscopic Data for this compound (50)

Carbon No.Chemical Shift (δ in ppm)
1182.2
2125.7
3148.1
4137.9
4a131.7
5119.5
6146.4
6a122.3
7182.8
8136.1
9140.2
10179.9
10a118.8
10b139.6
1142.1
12120.3
13138.8
1439.8
1526.8
16123.6
17132.5
1825.8
1917.8
2016.3
1'48.7
2'50.9
Data sourced from Bertanha, C. S., et al. (2014). nih.gov
Solvent: CDCl₃. nih.gov

Iii. Biosynthetic Pathways and Considerations for Thiaplidiaquinone a

Proposed Biosynthetic Origins of Thiaplidiaquinone A from Precursors

The proposed biosynthetic pathway for this compound begins with simple, readily available precursors. Ascidians of the genus Aplidium are known to produce a variety of prenylated quinone and hydroquinone (B1673460) natural products derived from geranylated or farnesylated hydro- or benzoquinones. acs.orgammanu.edu.jo Following this trend, the biosynthesis of this compound is thought to originate from the combination of two simple phenolic precursors to form a bis-benzoquinone intermediate. nih.govacs.orgacs.org

Research based on biomimetic synthesis suggests that a key starting material is a geranylated benzoquinone. acs.orgammanu.edu.jo This molecule undergoes a series of transformations, beginning with tautomerization to form a bis-benzoquinone. nih.govacs.org This intermediate is crucial as it sets the stage for the subsequent intramolecular cyclization events that form the core structure of the molecule.

Precursor/IntermediateDescriptionRole in Biosynthesis
Phenolic Precursors Simple aromatic compounds.Act as the fundamental building blocks. acs.org
Geranylbenzoquinone (B13979919) A benzoquinone molecule substituted with a geranyl group.A key precursor that undergoes intramolecular ring closures. acs.orgammanu.edu.jo
Bis-benzoquinone An intermediate formed from the tautomerization of the initial quinone.The direct precursor to the ortho-quinone methide needed for cyclization. nih.govacs.org

Role of Oxa-6π-Electrocyclic Processes in Pyranoquinone Core Formation

A central feature of the proposed biosynthesis is the construction of the benzo[c]chromene quinone core via an oxa-6π-electrocyclization. europa.eueuropa.eu This type of pericyclic reaction is a powerful tool in natural product synthesis for forming pyran rings. mdpi.com The process is believed to proceed through a specific reactive intermediate.

The bis-benzoquinone precursor first tautomerizes into an ortho-quinone methide intermediate. acs.orgacs.org This intermediate then undergoes an extremely facile oxa-6π-electrocyclic ring closure. nih.govacs.orgacs.org This reaction, which can occur under neutral conditions at room temperature in laboratory syntheses, is a key bond-forming step that constructs the central benzo[c]chromene-7,10-dione skeleton of this compound. acs.org The efficiency of this reaction in biomimetic studies strongly supports its plausibility as a key step in the natural biosynthetic pathway. acs.orgeuropa.eu This electrocyclization is part of a cascade that efficiently builds molecular complexity from a simpler, linear precursor. mdpi.com

Enzymatic Post-Translational Modifications and Hypotaurine (B1206854) Incorporation

The final and defining step in the proposed biosynthesis of this compound is the installation of the 1,1-dioxo-1,4-thiazine ring. researchgate.net This is achieved through the reaction of the benzo[c]chromene quinone core with hypotaurine. nih.govacs.org In the context of natural product biosynthesis, the addition of functional groups or ring systems to a pre-formed core is often accomplished through enzymatic post-translational modifications. chomixbio.comox.ac.uk

While this transformation is conducted as a chemical reaction in the laboratory, it is hypothesized to be an enzyme-catalyzed process in the ascidian. nih.govacs.org The incorporation of hypotaurine, an aminosulfonic acid derived from cysteine, introduces both sulfur and nitrogen into the molecule, forming the distinctive thiazinoquinone structure. nih.govresearchgate.net This addition creates the final tetracyclic framework of this compound. researchgate.net The reaction not only completes the structure but is also crucial for its biological activity.

ComponentTypeFunction
Benzo[c]chromene-7,10-dione Intermediate CoreThe electrophilic quinone substrate that accepts the nucleophilic addition. acs.orgacs.org
Hypotaurine Modifying AgentA naturally occurring aminosulfonic acid that provides the atoms for the thiazine (B8601807) ring. nih.govacs.org
1,4-Thiazine-dioxide Ring Resulting StructureThe fused heterocyclic ring system that is characteristic of this compound. nih.govresearchgate.net

Iv. Synthetic Methodologies for Thiaplidiaquinone a and Its Analogues

Total Synthesis Approaches to Thiaplidiaquinone A

The first total syntheses of this compound were reported almost concurrently by two independent research groups. These routes, while sharing a common biomimetic inspiration, employ distinct strategies to construct the core structure of the molecule.

The synthesis of this compound hinges on two critical phases: the assembly of the tricyclic benzo[c]chromene-7,10-dione core and the subsequent installation of the 1,4-thiazine-1,1-dioxide ring.

A pivotal reaction in the construction of the chromene core is a biomimetic oxa-6π-electrocyclic ring closure. acs.orgnih.gov This elegant transformation proceeds through an ortho-quinone methide intermediate, which is generated in situ from the tautomerization of a bis-benzoquinone precursor. acs.org This electrocyclization occurs under remarkably mild, neutral conditions at room temperature, efficiently forming the central pyranoquinone skeleton. acs.org

The final key transformation is the condensation of the tricyclic pyranoquinone intermediate with hypotaurine (B1206854). acs.orgmdpi.com This step, mimicking the proposed final stage of the natural product's biosynthesis, introduces the sulfur- and nitrogen-containing heterocycle. ammanu.edu.jo This reaction is often not perfectly regioselective, leading to the formation of both the natural product and its dioxothiazine regioisomer. ammanu.edu.jonih.gov

Two principal synthetic routes to this compound have been documented, one by Moody and coworkers and another by Copp and coworkers. mdpi.com Both are concise and draw inspiration from biosynthetic hypotheses. acs.orgnih.gov The primary distinction lies in the method used to generate the key tricyclic pyranoquinone intermediate.

The Moody synthesis begins with simple phenolic precursors to construct a bis-benzoquinone, which then undergoes the pivotal oxa-6π-electrocyclic ring closure to form the benzo[c]chromene quinone core. acs.orgnih.govmdpi.com In contrast, the Copp synthesis utilizes a base-mediated dimerization of geranylbenzoquinone (B13979919) to yield the isomeric quinone core structures. mdpi.comnih.gov Both pathways converge at the final step, where the reaction with hypotaurine installs the dioxothiazine ring. acs.orgnih.gov

FeatureMoody et al. SynthesisCopp et al. Synthesis
Starting Materials Simple phenolic precursorsGeranylbenzoquinone
Key Core-Forming Strategy Oxa-6π-electrocyclic ring closure of a bis-benzoquinone intermediateBase-mediated (Et₃N) dimerization of geranylbenzoquinone
Final Step Reaction of the benzo[c]chromene quinone with hypotaurineReaction of the benzo[c]chromene quinone with hypotaurine
Key Intermediates ortho-Quinone methide, bis-benzoquinoneIsomeric benzo[c]chromene-7,10-dione precursors
Reference acs.orgnih.govmdpi.com mdpi.comammanu.edu.jonih.gov

Key Synthetic Transformations and Reaction Strategies

Biomimetic Synthetic Routes to this compound and its Regioisomers

The reported total syntheses are fundamentally biomimetic, designed to mimic the plausible biosynthetic pathway of thiaplidiaquinones. researchgate.netauckland.ac.nz The proposed biogenesis speculates that the core scaffold arises from the dimerization and subsequent cyclization of a geranylbenzoquinone monomer. ammanu.edu.jo

The synthetic execution of this hypothesis involves treating geranylbenzoquinone with a base, such as triethylamine (B128534) (Et₃N), in a solvent like dichloromethane (B109758) (CH₂Cl₂). ammanu.edu.jonih.gov This step yields two key isomeric quinone intermediates, which possess the tricyclic benzo[c]chromene-7,10-dione skeleton of the natural products. nih.gov These intermediates are believed to form via oxa-6π electrocyclization of ortho-quinone methide tautomers derived from initial bis-benzoquinone dimers. ammanu.edu.jo

Subsequent reaction of this mixture of isomeric quinones with hypotaurine affords a mixture of four compounds: this compound, Thiaplidiaquinone B (a positional isomer of the geranyl chain), and their respective dioxothiazine regioisomers. ammanu.edu.jonih.gov This biomimetic approach is powerful, as it allows for the simultaneous synthesis of multiple members of the natural product family from simple precursors in a short sequence. auckland.ac.nz

Synthesis of this compound Derivatives and Structural Analogues

The total synthesis of this compound has paved the way for the creation of various derivatives and structural analogues. This work has been crucial for elucidating the structure-activity relationships (SAR) of this class of compounds and has led to the discovery of new bioactive scaffolds with enhanced potency in some cases. mdpi.comresearchgate.net

The synthesis of the dioxothiazine regioisomers of this compound is an inherent outcome of the biomimetic strategy. auckland.ac.nzmdpi.com The addition of hypotaurine to the unsymmetrical tricyclic quinone core can occur at two different positions, leading to the formation of regioisomeric products. nih.gov These non-natural isomers are produced alongside the natural products in the final step of the syntheses developed by both the Moody and Copp groups. acs.orgresearchgate.net

These regioisomers have proven to be more than mere synthetic byproducts. In several biological assays, the dioxothiazine regioisomer of this compound displayed more potent activity than the natural product itself. mdpi.comresearchgate.net For instance, it was a more potent inducer of reactive oxygen species (ROS) in Jurkat cells and exhibited stronger antiproliferative activity against certain human tumor cell lines, with notable selectivity for melanoma cells. mdpi.com This highlights the critical role of total synthesis in accessing novel chemical entities with potentially superior biological properties. mdpi.comresearchgate.net

To further probe the SAR of the thiaplidiaquinone scaffold, particularly concerning its activity as a farnesyltransferase (FTase) inhibitor and its antiplasmodial effects, a series of analogues with varied isoprenoid side chains were rationally designed and synthesized. ilvo.bex-mol.com This involved replacing the geranyl ((E)-3,7-dimethylocta-2,6-dienyl) group of the natural product with shorter prenyl ((E)-3-methylbut-2-enyl) and longer farnesyl ((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl) chains. mdpi.comx-mol.com

The synthesis of these analogues followed the established biomimetic route, starting from the corresponding prenyl- or farnesyl-substituted benzoquinones. x-mol.com The study yielded valuable insights into the influence of the side chain length on biological activity.

Analogue SeriesFarnesyltransferase (FTase) InhibitionAntiplasmodial ActivityReported Cytotoxicity
Prenyl Series Less potentMost potentMost cytotoxic
Geranyl Series (Natural) Most potentLess potent than prenyl/farnesyl series-
Farnesyl Series Potent (second to geranyl)ModerateOne analogue (14) showed low cytotoxicity
Data sourced from Cadelis et al., 2017. ilvo.bex-mol.com

The results indicated that the geranyl and farnesyl series were the most potent FTase inhibitors. ilvo.bex-mol.com Conversely, the prenyl series, despite showing the most potent antiplasmodial activity, was also the most cytotoxic. x-mol.com The farnesyl series offered a promising balance, with moderate antiplasmodial activity and, in the case of one analogue, low cytotoxicity, identifying it as a valuable scaffold for further optimization. x-mol.com

Exploration of Other Heterocyclic Ring Modifications

Exploration into modifications of the heterocyclic core of this compound has been a focused area of research, primarily aimed at understanding the structure-activity relationships (SAR) governed by the thiazine (B8601807) ring. To date, synthetic efforts have not ventured into replacing the 1,4-thiazine ring with entirely different heterocyclic systems. Instead, research has concentrated on altering the regiochemistry of the existing dioxothiazine ring, leading to the synthesis and evaluation of non-natural isomers.

The biomimetic synthesis of this compound and its positional isomer, Thiaplidiaquinone B, provides a direct route to their corresponding dioxothiazine regioisomers. researchgate.netnih.gov The key synthetic step involves the reaction of the precursor benzo[c]chromene-7,10-dione core with hypotaurine. researchgate.netacs.org This reaction is not perfectly selective and yields both the natural products and their non-natural dioxothiazine regioisomers, which can then be separated and studied. researchgate.netmdpi.com

These synthetic regioisomers represent the principal modifications of the heterocyclic moiety of this compound documented in scientific literature. The comparative biological evaluation of these non-natural isomers against the parent compounds has yielded significant insights into the role of the heterocyclic ring's structure in defining the molecule's biological activity. nih.gov

Research Findings on Dioxothiazine Regioisomers

Detailed studies comparing this compound with its synthetic dioxothiazine regioisomer have revealed significant differences in their biological profiles. The non-natural regioisomers have demonstrated enhanced potency in several biological assays compared to their natural counterparts. mdpi.comnih.gov

Specifically, the dioxothiazine regioisomer of this compound displayed more potent in-vitro antiproliferative activity against human tumor cells and showed selectivity for melanoma cell lines in the National Cancer Institute (NCI) screening panel. nih.govresearchgate.net Furthermore, these synthetic isomers proved to be more active in antiplasmodial and anti-farnesyltransferase assays. researchgate.netnih.govresearchgate.net

The mechanism of action also appears to be influenced by the ring's regiochemistry. Research on Jurkat cells indicated that while the natural Thiaplidiaquinones were weak inducers of reactive oxygen species (ROS), the dioxothiazine regioisomer of this compound was a moderately potent inducer. nih.govresearchgate.net Intriguingly, the mode of cell death was also affected; this compound and its dioxothiazine regioisomer predominantly caused cell death through necrosis, whereas the Thiaplidiaquinone B isomer series induced apoptosis. nih.govresearchgate.net

These findings underscore the critical role that the synthesis of modified heterocyclic analogues plays. It not only aids in understanding the structural basis of a natural product's biological activity but also paves the way for the discovery of new, potentially more potent, bioactive scaffolds. researchgate.netnih.gov The enhanced activity of the dioxothiazine regioisomers suggests that the specific orientation and electronic properties of the heterocyclic ring are crucial determinants of biological efficacy.

Table 1: Compounds Mentioned in the Article

Compound NameClass
This compoundNatural Product, Thiazinoquinone
Thiaplidiaquinone BNatural Product, Thiazinoquinone
Dioxothiazine regioisomer of this compoundSynthetic Analogue
Dioxothiazine regioisomer of Thiaplidiaquinone BSynthetic Analogue
HypotaurineReagent

V. in Vitro Biological Activities and Mechanistic Investigations of Thiaplidiaquinone a

General In Vitro Biological Activity Spectrum of Thiaplidiaquinone A

This compound exhibits a notable spectrum of in vitro biological activities, primarily centered around its cytotoxic and antiproliferative effects. Initial studies identified its potent cytotoxic activity against the human leukemia T-cell line, Jurkat, with a reported IC50 value of approximately 3 μM. mdpi.comnih.govresearchgate.netammanu.edu.jo This cytotoxicity is a key feature of its biological profile. Further investigations have expanded the scope of its activity to include antiplasmodial and anti-farnesyltransferase properties. researchgate.netmdpi.com The core chemical structure of this compound, a tetracyclic skeleton featuring a chromenol unit fused to a p-benzoquinone ring and a 1,4-thiazine-dioxide ring, is considered unprecedented and is fundamental to its bioactivity. mdpi.comnih.gov

Cellular Responses and Mechanisms of Action in In Vitro Models

The cytotoxic effects of this compound are underpinned by a series of complex cellular responses and mechanisms that ultimately lead to cell death.

This compound is a known inducer of programmed cell death in leukemia cell lines, with Jurkat cells being a primary model for these investigations. mdpi.comnih.govnih.gov Treatment with this compound leads to an increase in the subdiploid (apoptotic) cell population, a hallmark of apoptosis. nih.govmdpi.com This pro-apoptotic activity is a central aspect of its anticancer potential.

Interestingly, the mode of cell death induced by this compound in Jurkat cells has been a subject of some debate and refinement in the scientific literature. While initial reports suggested that both this compound and its isomer, Thiaplidiaquinone B, induce apoptosis, subsequent and more detailed analyses have revealed a more nuanced picture. nih.govnih.gov

More recent studies, utilizing techniques that can more clearly distinguish between apoptotic and necrotic cell populations, have indicated that the mechanism of cell death is dependent on the positioning of the geranyl sidechain. nih.govmdpi.com Specifically, this compound has been shown to induce cell death predominantly through necrosis, whereas Thiaplidiaquinone B primarily triggers apoptosis. nih.govmdpi.comresearchgate.net This distinction is crucial for understanding the specific cellular pathways targeted by each compound. The use of Annexin V-FITC and propidium (B1200493) iodide (PI) staining has been instrumental in differentiating between live, apoptotic, necrotic, and late-apoptotic cells, providing a clearer understanding of the death mechanism. nih.gov

A key mechanism underlying the cytotoxic effects of this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.comnih.gov Initial studies reported a strong accumulation of intracellular ROS in Jurkat cells treated with this compound. mdpi.com Kinetic experiments have demonstrated that the production of ROS precedes the collapse of the mitochondrial membrane potential (ΔΨm), which in turn parallels the onset of apoptosis. nih.gov

However, further research has suggested that the natural form of this compound is a relatively weak inducer of ROS in Jurkat cells compared to some of its synthetic regioisomers. mdpi.comresearchgate.netnih.gov The generation of ROS is a critical event, as it can lead to widespread cellular damage and trigger downstream signaling pathways culminating in cell death. The ability of quinone compounds to participate in redox cycling is a known mechanism for ROS generation. scispace.com

While direct studies on the inhibition of NF-κB signaling by this compound are not extensively detailed in the provided search results, related compounds with similar structural motifs have been shown to possess this activity. For instance, a synthetic analogue of Aplidinone A, another marine-derived compound, has been identified as an inhibitor of TNFα-induced NF-κB activation in a human leukemia T-cell line. mdpi.comresearchgate.net Given the structural similarities and shared biological activities among these marine meroterpenoids, it is plausible that modulation of the NF-κB pathway could be a component of this compound's mechanism of action, though further specific research is required.

Reactive Oxygen Species (ROS) Generation and Cellular Redox Modulation

Antiproliferative Activities against Cancer Cell Lines (In Vitro)

This compound and its derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The National Cancer Institute (NCI) has screened these compounds, revealing a degree of selectivity. mdpi.com In particular, a dioxothiazine regioisomer of this compound showed more potent in vitro antiproliferative activity against human tumor cells, with a notable selectivity towards melanoma cell lines. mdpi.comresearchgate.netnih.gov

The table below summarizes the in vitro antiproliferative activity of this compound's regioisomer against specific melanoma cell lines.

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
MDA-MB-435 0.0520.180.66
MALME-3M 0.100.603.4

Table 1: In Vitro Antiproliferative Activity of this compound Regioisomer. ammanu.edu.jomdpi.com GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.

This data highlights the potent and selective nature of this class of compounds against certain cancer types, underscoring the potential for further development of these marine natural products as anticancer agents.

Broad-Spectrum Antiproliferative Profiling

This compound has demonstrated notable cytotoxic effects against various human cancer cell lines. Initial studies revealed its potent activity against the Jurkat human T-cell lymphoma line, with both this compound and its related compound, Thiaplidiaquinone B, exhibiting an IC50 value of approximately 3 µM. researchgate.net The mechanism of cell death induced by this compound in Jurkat cells is predominantly necrosis. researchgate.netnih.gov This is in contrast to its isomer, Thiaplidiaquinone B, which primarily induces apoptosis, suggesting that the specific positioning of the geranyl side chain on the molecule dictates the cell death pathway. researchgate.netnih.gov

The pro-apoptotic mechanism involves a significant induction of intracellular reactive oxygen species (ROS). acs.orgresearchgate.net This increase in ROS precedes the collapse of the mitochondrial membrane potential, which ultimately leads to apoptotic cell death in susceptible cell types. acs.org

Selective Antiproliferative Activity against Specific Cancer Subtypes (e.g., Melanoma)

While this compound itself shows broad activity, studies on its synthetic analogues have revealed selectivity towards certain cancer subtypes. Notably, the dioxothiazine regioisomer of this compound displayed potent in vitro antiproliferative activity with a degree of selectivity for melanoma cell lines as identified by the National Cancer Institute (NCI). researchgate.netnih.govmdpi.com Specifically, selectivity was noted against the MDA-MB-435 and MALME-3M melanoma cell lines. mdpi.com Further five-dose testing confirmed that this regioisomer was particularly effective against the MDA-MB-435 and MALME-3M lines, showing a GI50 (50% growth inhibition) of 0.052 µM and 0.10 µM, respectively. mdpi.com

Enzyme Inhibition Studies of this compound

Mechanistic studies have focused on identifying the molecular targets of this compound to understand its bioactivity.

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. nih.gov this compound has been identified as a potent inhibitor of both mammalian and protozoal FTase. mdpi.commdpi.com It demonstrated sub-micromolar inhibition of both rat and Trypanosoma brucei FTase. mdpi.com Structure-activity relationship studies have shown that derivatives with a farnesyl side chain generally exhibit stronger FTase inhibitory activity compared to those with an isoprene (B109036) side chain. researchgate.net The non-natural dioxothiazine regioisomers of this compound were found to be more active in anti-farnesyltransferase assays than the natural product itself. researchgate.netnih.govmdpi.com

Beyond farnesyltransferase, it has been suggested that the biological activity of thiazinoquinones like this compound may be linked to their ability to undergo single-electron reduction to form semiquinone radical species. researchgate.net Some studies propose that the pro-apoptotic effects of this compound in Jurkat cells are mediated by the induction of ROS, potentially through the inhibition of the plasma membrane NADH-oxidoreductase (PMOR) system by interfering with the coenzyme Q binding site. researchgate.net

Inhibition of Farnesyltransferase (FTase) Activity (Mammalian and Protozoal)

Antiparasitic Activity of this compound

In addition to its anticancer potential, this compound has been investigated for its activity against the malaria parasite, Plasmodium falciparum.

This compound exhibits potent inhibitory activity against the chloroquine-sensitive (NF54 strain) of P. falciparum in its intraerythrocytic form, with an IC50 value of 0.080 µM. researchgate.net The thiazinoquinone scaffold is recognized as a novel chemotype with activity against P. falciparum. researchgate.net The mechanism of this antiplasmodial action is thought to depend on the compound's ability to generate a semiquinone radical that can form a stable adduct with heme. researchgate.net Similar to the anticancer and FTase inhibition results, the synthetic dioxothiazine regioisomers of this compound were also more potent in antiplasmodial assays than the natural compound. researchgate.netnih.govmdpi.com

Mentioned Compounds

Activity against Drug-Resistant Parasite Strains

The emergence and spread of drug-resistant parasite strains, particularly in Plasmodium falciparum, the protozoan responsible for the most severe form of malaria, necessitates the discovery of novel therapeutic agents. Research into the bioactivity of this compound has included assessments of its efficacy against such resistant parasites.

Investigations into the antiplasmodial properties of this compound have revealed limited direct activity against drug-resistant P. falciparum strains in vitro. A key study evaluated this compound against the FcM29-Cameroon strain of P. falciparum, which is known for its resistance to chloroquine (B1663885). mdpi.com In this assessment, this compound was found to be inactive, with a half-maximal inhibitory concentration (IC50) value greater than 17 µM. mdpi.comauckland.ac.nz For comparison, the standard antimalarial drug chloroquine exhibited an IC50 of 0.45 µM against a sensitive strain in the same study. researchgate.net

Interestingly, while the natural form of this compound showed a lack of potency, a synthetic, non-natural dioxothiazine regioisomer of this compound demonstrated moderate activity against the same chloroquine-resistant strain, with an IC50 value of 4.56 µM. mdpi.comresearchgate.net This suggests that the core structure of this compound can be modified to enhance its activity against resistant parasites. These non-natural regioisomers proved to be more active in antiplasmodial assays than their natural product counterparts. mdpi.comauckland.ac.nzresearchgate.net

Further research has explored the activity of structurally related compounds. For instance, ascidiathiazone A, another marine-derived dioxothiazino-quinoline-quinone, displayed moderate growth inhibition of the K1 dual drug-resistant strain of P. falciparum with an IC50 of 3.3 µM. researchgate.netauckland.ac.nz While this compound itself may not be a direct candidate for treating drug-resistant malaria, its chemical scaffold holds potential for the development of more potent synthetic analogues. rsc.org

The mechanism of action for thiaplidiaquinones has been linked to the inhibition of the enzyme farnesyltransferase (FTase) in both parasites and humans. researchgate.netmdpi.com this compound has been shown to inhibit Trypanosoma brucei farnesyltransferase with sub-micromolar potency. mdpi.comammanu.edu.jo This enzymatic inhibition presents a potential pathway for its antiparasitic effects, though it did not translate to potent growth inhibition of the resistant P. falciparum strain tested. mdpi.com

The following table summarizes the in vitro antiplasmodial activity of this compound and a related synthetic isomer against a chloroquine-resistant P. falciparum strain.

Table 1: In Vitro Antiplasmodial Activity of this compound and its Regioisomer

CompoundParasite StrainResistance ProfileIC50 (µM)
This compound P. falciparum (FcM29-Cameroon)Chloroquine-Resistant>17 mdpi.com
Dioxothiazine Regioisomer of this compound P. falciparum (FcM29-Cameroon)Chloroquine-Resistant4.56 ± 0.76 mdpi.com

Data sourced from Cadelis et al., 2015. mdpi.com

Vi. Structure Activity Relationship Sar Studies of Thiaplidiaquinone a and Its Analogues

Correlating Structural Features with In Vitro Cytotoxic Potency

Initial studies of Thiaplidiaquinone A, isolated from the Mediterranean ascidian Aplidium conicum, revealed its cytotoxicity against the human T-cell leukemia (Jurkat) cell line with an IC50 value of approximately 3 µM. researchgate.netmdpi.com However, further investigation through total synthesis has enabled a more nuanced understanding of its potency. The synthesis of not only this compound but also its non-natural dioxothiazine regioisomer and precursor quinones has allowed for a direct comparison of their cytotoxic profiles.

Research has shown that the non-natural dioxothiazine regioisomer of this compound (referred to as compound 3 in several studies) exhibits more potent antiproliferative activity against human tumor cells than the natural product itself. researchgate.netnih.gov This was particularly evident in its selectivity towards melanoma cell lines. researchgate.netnih.gov In comprehensive 5-dose testing against a panel of cancer cell lines at the National Cancer Institute (NCI), this regioisomer proved to be significantly active against the MDA-MB-435 and MALME-3M melanoma cell lines. nih.gov In contrast, the precursor quinones, which lack the fused dioxothiazine ring, were found to be the least active compounds tested, highlighting the critical role of this heterocyclic system in conferring potent cytotoxicity. mdpi.com

In Vitro Cytotoxicity Data of this compound Analogue 3 Against Melanoma Cell Lines
CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)Reference
Regioisomer of this compound (Compound 3)MDA-MB-4350.0520.180.66 nih.gov
MALME-3M0.100.603.4
GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.

Impact of Regioisomerism on Biological Profile and Mechanism of Cell Death

One of the most striking findings in the SAR studies of thiaplidiaquinones is the profound impact of regioisomerism on the mechanism of induced cell death. This compound and its positional isomer, Thiaplidiaquinone B, differ only in the placement of a geranyl side chain on the core structure. This subtle architectural change dramatically alters the cellular response.

Flow cytometry analyses have revealed that this compound and its synthetic dioxothiazine regioisomer predominantly cause cell death through necrosis in Jurkat cells. researchgate.netmdpi.com Conversely, Thiaplidiaquinone B and its corresponding dioxothiazine isomer induce cell death almost exclusively via apoptosis. researchgate.netmdpi.com This discovery underscores that the specific positioning of the geranyl side chain is a critical determinant of the cell death pathway. mdpi.com

Furthermore, the precursor quinones, lacking the dioxothiazine ring, were found to induce late-stage apoptosis. mdpi.com This suggests that while the quinone core is capable of triggering apoptosis, the presence and regiochemistry of the fused dioxothiazine ring modulate this activity, steering the mechanism towards necrosis in the case of the this compound scaffold. mdpi.com

Influence of Terpenoid Side Chain Length and Architecture on Activity

The lipophilic terpenoid side chains of the thiaplidiaquinones play a crucial role in modulating their biological activity. To investigate this, a series of analogues were synthesized with variations in the length of the prenyl chains, including prenyl (C5), geranyl (C10), and farnesyl (C15) groups. mdpi.comresearchgate.net

The evaluation of these analogues against various targets revealed distinct SAR trends:

Farnesyltransferase (FTase) Inhibition: The naturally occurring geranyl series of compounds were identified as the most potent inhibitors of FTase, an enzyme implicated in cancer signaling. The novel farnesyl series followed closely in potency. mdpi.comresearchgate.net

Anti-plasmodial Activity and Cytotoxicity: The prenyl series, with the shortest side chain, exhibited the most potent activity against Plasmodium falciparum, the parasite responsible for malaria. However, this enhanced potency was coupled with the highest level of cytotoxicity. mdpi.comresearchgate.net The farnesyl series demonstrated moderate anti-plasmodial activity, with one analogue showing the benefit of low cytotoxicity, marking it as a promising scaffold for further development. mdpi.comresearchgate.net

The architectural difference between this compound and B—positional isomers regarding the geranyl chain—further emphasizes the side chain's importance, as this variation dictates the mode of cell death. mdpi.com

In Vitro Biological Activity of this compound and Related Analogues (IC50 in µM)
CompoundAnti-plasmodial (P. falc.)Anti-farnesyltransferase (T. b.)Anti-farnesyltransferase (Human)Reference
This compound (1)>170.43 ± 0.050.29 ± 0.01 researchgate.net
Thiaplidiaquinone B (2)>173.04 ± 0.301.22 ± 0.068
Regioisomer of A (3)4.56 ± 0.760.22 ± 0.0340.14 ± 0.0017
Regioisomer of B (4)4.39 ± 0.770.098 ± 0.0080.054 ± 0.005
Precursor Quinone (5)2.23.90 ± 0.603.70 ± 0.60
Data represents mean ± standard deviation where available.

Role of Functional Groups on Biological Activity and Selectivity

The functional groups appended to the core structure of this compound are fundamental to its biological effects. The dioxothiazine ring system is of particular importance. As noted, the precursor quinones lacking this feature are significantly less cytotoxic. mdpi.com Moreover, the regiochemistry of this ring's fusion to the chromene core is critical; the non-natural, linear fusion in the regioisomer of this compound results in greater cytotoxic potency than the angular fusion of the natural product. researchgate.netnih.gov

Studies have also indicated that the dioxothiazine-containing compounds are involved in the production of intracellular reactive oxygen species (ROS). While the natural products this compound and B are weak inducers of ROS, the synthetic dioxothiazine regioisomer of this compound was found to be a more potent generator. researchgate.net This suggests the dioxothiazine moiety is involved in the redox cycling that can lead to oxidative stress within cancer cells.

Computational Chemistry and Molecular Modeling in SAR Elucidation

To rationalize the observed SAR at a molecular level, computational chemistry and molecular modeling have been employed. Studies on related cytotoxic thiazinoquinones have provided valuable insights into their potential mechanism of action. researchgate.neteuropa.eunih.gov

Electrochemical studies, including cyclic voltammetry, combined with Density Functional Theory (DFT) calculations, suggest that the cytotoxic activity of these compounds is not related to their two-electron redox potential but rather to their ability to undergo a one-electron reduction. researchgate.netnih.gov This process generates a semiquinone radical species, a highly reactive intermediate. researchgate.netnih.gov

Computational analyses have identified key electronic properties that may be involved in the cytotoxic mechanism:

Electrophilicity Index: This parameter relates to the ability of the molecule to accept electrons. europa.eu

One-Electron Reduction Potential: The ease with which the compound can be reduced to the semiquinone radical is considered a crucial factor. europa.eunih.gov

Electron Affinity of the Protonated Semiquinone: The properties of the radical species once formed are also critical to its subsequent reactivity and toxicity. europa.eu

These computational findings support a redox-based mechanism where the thiazinoquinone acts as a pro-drug, being bioactivated via reduction to a toxic radical species that can interfere with cellular processes, such as the mitochondrial electron transport chain, leading to cell death. nih.gov

Vii. Future Research Directions and Applications of Thiaplidiaquinone a

Development of Novel Synthetic Analogues with Enhanced Biological Properties

The chemical scaffold of Thiaplidiaquinone A provides a robust template for synthetic modification to enhance its biological profile. Initial research has demonstrated that synthetic analogues can surpass the potency of the parent compound.

A pivotal area of research involves the synthesis and evaluation of regioisomers and structurally simplified analogues. Studies have successfully created the dioxothiazine regioisomer of this compound. mdpi.comnih.govcapes.gov.br This non-natural analogue demonstrated enhanced cytotoxicity against several tumor cell lines and was a more potent inhibitor of TNFα-induced Nf-κB activation compared to the natural product. mdpi.com Specifically, the dioxothiazine regioisomer of this compound showed more potent in vitro antiproliferative activity against human tumor cells, with a notable selectivity for melanoma cell lines. researchgate.netnih.gov

Further modifications have focused on the lipophilic sidechains. By creating series of analogues with varying prenyl chains (isoprenyl and farnesyl) instead of the natural geranyl chain, researchers found that the isoprenyl and farnesyl versions were more potent against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Conversely, the geranyl series proved to be better inhibitors of the farnesyltransferase enzyme, highlighting that different structural features can be tuned to target specific biological pathways. nih.govresearchgate.net These findings underscore the value of total synthesis not only for confirming structures but also for generating new bioactive scaffolds with improved and diversified therapeutic potential. researchgate.netresearchgate.net

CompoundModificationObserved EnhancementReference
Dioxothiazine Regioisomer of this compoundAltered regiochemistry of the dioxothiazine ringIncreased cytotoxicity (especially against melanoma cell lines), enhanced inhibition of TNFα-induced Nf-κB activation, and greater antiplasmodial and anti-farnesyltransferase activity. mdpi.comresearchgate.netnih.gov
Isoprenyl/Farnesyl AnaloguesModified prenyl side-chain lengthMore potent antiplasmodial activity compared to the natural geranyl chain. nih.gov

Advanced Mechanistic Studies on Cellular Targets and Pathways

While initial studies have illuminated the pro-apoptotic nature of this compound, future research is needed to fully delineate its molecular targets and the intricate pathways it modulates. A primary reported mechanism is the induction of apoptosis in Jurkat T lymphoma cells through the significant production of intracellular reactive oxygen species (ROS). mdpi.comacs.org Kinetic studies have shown that this ROS burst precedes the collapse of the mitochondrial membrane potential, directly linking oxidative stress to the initiation of the apoptotic cascade. acs.org

However, more recent and detailed investigations have revealed a more complex mechanism of cell death that is dependent on the compound's specific stereochemistry. mdpi.comresearchgate.net Intriguingly, this compound and its dioxothiazine regioisomer were found to induce cell death predominantly through necrosis. mdpi.comresearchgate.netnih.gov In contrast, its positional isomer, Thiaplidiaquinone B, and its corresponding regioisomer, primarily cause cell death via apoptosis. mdpi.comresearchgate.netnih.gov This suggests that the positioning of the geranyl sidechain is a critical determinant of the cellular death pathway activated.

Future mechanistic studies should aim to identify the direct molecular targets responsible for these effects. One proposed target is the plasma membrane NADH-oxidoreductase (PMOR) system, where the compound may interfere with the coenzyme-Q binding site, leading to ROS production. researchgate.net Advanced techniques could be employed to confirm this interaction and identify other potential binding partners. Elucidating these precise interactions is crucial for understanding the full spectrum of its biological activity and for the rational design of more selective analogues.

CompoundObserved Cellular MechanismKey FindingsReference
This compoundInduction of Reactive Oxygen Species (ROS)ROS production leads to the collapse of mitochondrial potential and subsequent cell death. mdpi.comacs.org
This compound and its Dioxothiazine RegioisomerNecrotic Cell DeathThe position of the geranyl sidechain dictates a necrotic pathway in Jurkat cells. mdpi.comresearchgate.netnih.gov
Thiaplidiaquinone B and its Dioxothiazine RegioisomerApoptotic Cell DeathA different geranyl sidechain position shifts the mechanism towards apoptosis. mdpi.comresearchgate.netnih.gov

Exploration of Biosynthetic Engineering for Compound Production

The natural supply of this compound from the ascidian Aplidium conicum is limited, posing a significant bottleneck for extensive research and development. While biomimetic total syntheses have been developed, they can be complex and costly for large-scale production. nih.govacs.orgnih.gov Biosynthetic engineering presents a promising alternative for sustainable and scalable production.

This approach would first require the identification and characterization of the biosynthetic gene cluster responsible for producing this compound in its native host or its symbiotic microorganisms. researchgate.net Once identified, these genes could be transferred into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which are well-established platforms for industrial fermentation. The successful engineering of production for other complex marine natural products, such as trunkamide, demonstrates the feasibility of this strategy. nih.gov Such an approach would not only secure a reliable supply of the compound but could also be used to generate novel analogues by manipulating the biosynthetic pathway enzymes.

Potential as a Chemical Biology Probe for Cellular Processes

The potent and specific biological activities of this compound make it an excellent candidate for development into a chemical biology probe to investigate cellular processes. By modifying the core structure with "clickable" tags or photoreactive groups, researchers can create powerful tools for target identification and mechanism elucidation. acs.orgnih.gov

A future research direction would involve synthesizing a this compound analogue containing a tag, such as a photoreactive chloroalkane, that does not significantly alter its biological activity. acs.org Upon introduction to intact cells, this probe would bind to its cellular targets. Subsequent UV irradiation would create a covalent link, permanently trapping the interaction. acs.org This would allow for the isolation and identification of the target proteins via mass spectrometry, providing definitive evidence of its binding partners, including low-affinity or transient interactors. acs.orgnih.gov Such probes would be invaluable for visualizing the compound's subcellular localization and for dissecting the complex signaling networks it influences. nih.gov

Pre-clinical Development Potential as a Lead Compound for Therapeutic Applications (excluding clinical trials)

This compound and its synthetic analogues have demonstrated significant potential as lead compounds for therapeutic development, particularly in oncology and infectious diseases. The initial discovery highlighted its cytotoxicity against the Jurkat human T-cell lymphoma line. mdpi.com

Subsequent structure-activity relationship (SAR) studies have been crucial in advancing its pre-clinical potential. The development of a dioxothiazine regioisomer of this compound led to a compound with superior in vitro antiproliferative activity and selectivity against melanoma cell lines. researchgate.netnih.gov This analogue was identified as a candidate for further in vivo evaluation, marking a critical step in the pre-clinical development pipeline. nih.gov

Beyond cancer, this compound has shown promise against other diseases. Analogues of the compound have exhibited potent activity against the malaria parasite Plasmodium falciparum and have been identified as inhibitors of farnesyltransferase, an enzyme implicated in both cancer and parasitic infections. researchgate.netnih.govresearchgate.net The discovery of synthetic analogues with high antiplasmodial potency and a good selectivity index against mammalian cells strengthens its position as a viable scaffold for developing new anti-malarial agents. researchgate.netresearchgate.net The existing body of work provides a strong foundation for further pre-clinical studies to optimize the scaffold for efficacy and selectivity, paving the way for its potential use in treating significant human diseases.

Therapeutic AreaCompound/AnalogueKey Pre-clinical FindingReference
Oncology (Melanoma)Dioxothiazine Regioisomer of this compoundExhibited potent and selective activity against melanoma cell lines (e.g., MDA-MB-435, MALME-3M) and was selected for in vivo evaluation. researchgate.netnih.gov
Infectious Disease (Malaria)Synthetic AnaloguesShowed higher potency against P. falciparum compared to the natural product, with one lead candidate having a good selectivity index. nih.govresearchgate.net
General (Oncology/Parasitic)This compound AnaloguesDemonstrated inhibitory activity against farnesyltransferase. researchgate.netnih.gov

Q & A

Q. How can researchers ensure transparency and reproducibility when publishing this compound data?

  • Methodological Answer : Deposit raw data (spectra, crystallography files) in public repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide stepwise experimental protocols in Supplementary Information, including troubleshooting notes (e.g., handling air-sensitive intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.